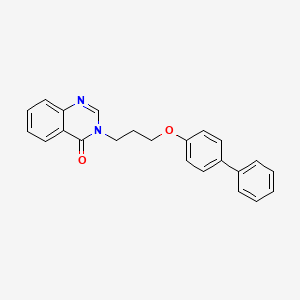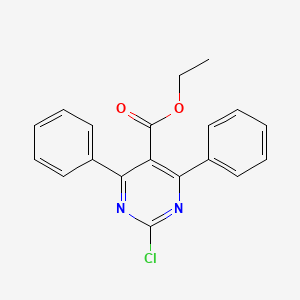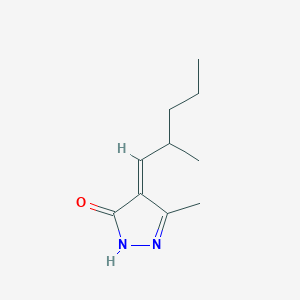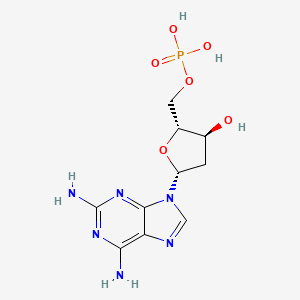
2,6-Diaminopurine nucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminopurine nucleotide is a compound that serves as an analogue of adenine. It can be incorporated into nucleic acids by polymerases in place of adenine monophosphate. This compound pairs with thymidine (or uracil) through three hydrogen bonds, adding stability to the double helix structure of DNA or RNA .
Vorbereitungsmethoden
The synthesis of 2,6-diaminopurine nucleotide typically involves halogenated purines such as 6-chloro-2-amino-purine or 2,6-dichloropurine. These methods often require multiple synthetic steps due to the different reactivities of the two amines, making protection and deprotection strategies challenging .
Analyse Chemischer Reaktionen
2,6-Diaminopurine nucleotide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, particularly with fluorine.
Hydrogen Bonding: It forms three hydrogen bonds with thymidine or uracil, enhancing duplex stability.
Photochemical Reactions: Under UV irradiation, the base-pairing of 2,6-diaminopurine with uracil can lead to photochemical degradation.
Common reagents used in these reactions include aqueous ammonia or amines for substitution reactions . Major products formed include stable DNA or RNA duplexes with enhanced stability due to the additional hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopurine nucleotide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-diaminopurine nucleotide involves its incorporation into nucleic acids, where it pairs with thymidine or uracil through three hydrogen bonds. This pairing adds considerable stability to the double helix and affects the local flexibility of DNA . The compound can also block access to the minor groove of DNA, affecting interactions with small molecules such as antibiotics and anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminopurine nucleotide is similar to other purine analogues such as adenine and guanine. its ability to form three hydrogen bonds with thymidine or uracil makes it unique. This additional hydrogen bond enhances the stability of nucleic acid duplexes compared to adenine-thymidine pairs . Similar compounds include:
Adenine: Pairs with thymidine through two hydrogen bonds.
Guanine: Pairs with cytosine through three hydrogen bonds.
Inosine: Can pair with multiple bases but does not form as stable duplexes as 2,6-diaminopurine.
Eigenschaften
CAS-Nummer |
4546-60-5 |
|---|---|
Molekularformel |
C10H15N6O6P |
Molekulargewicht |
346.24 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
RZZBUMCFKOLHEH-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


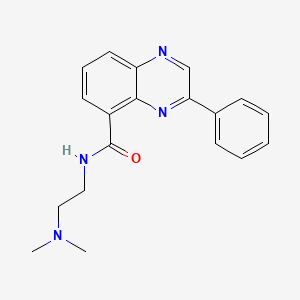
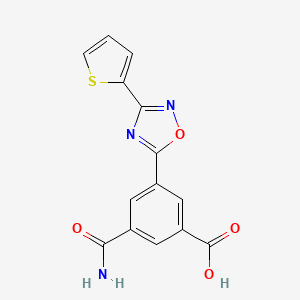
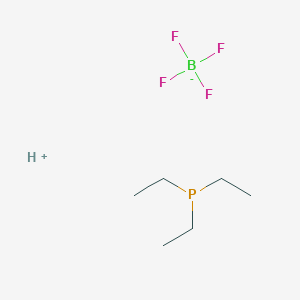
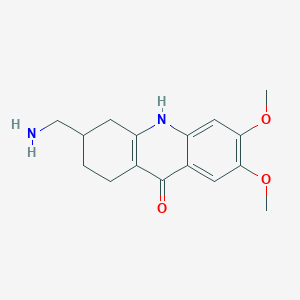
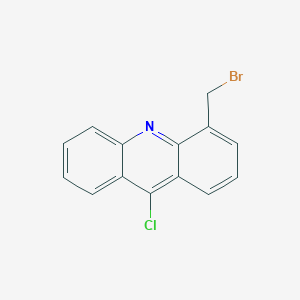
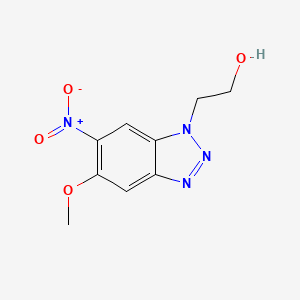
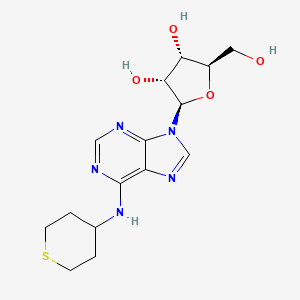
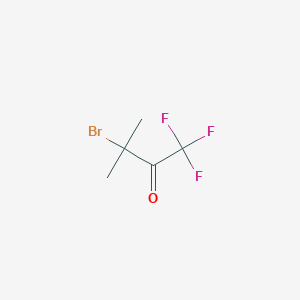
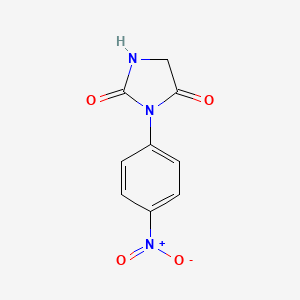
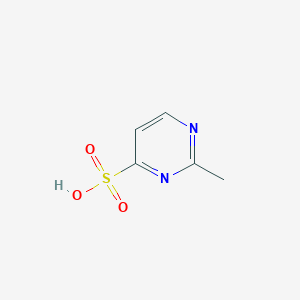
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
